6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
6-[2-(2-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-16-8-2-6-12-20(16)27-14-13-26-19-11-5-1-7-15(19)21-22(26)25-18-10-4-3-9-17(18)24-21/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDFTAFGSFUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step protocol starting from isatin or its derivatives . The general synthetic route includes:
Formation of the Indole Ring: This step involves the cyclization of isatin with appropriate reagents to form the indole ring.
Formation of the Quinoxaline Ring: The indole intermediate is then reacted with o-phenylenediamine to form the quinoxaline ring.
Substitution with 2-(2-chlorophenoxy)ethyl Group: The final step involves the substitution of the quinoxaline derivative with 2-(2-chlorophenoxy)ethyl bromide under basic conditions to yield the target compound.
Chemical Reactions Analysis
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
The indoloquinoxaline framework is known for its ability to interact with various biological targets, making it a subject of extensive research. The unique substituent, 2-chlorophenoxyethyl, enhances its biological profile, contributing to its anticancer, antiviral, and antimicrobial properties.
Anticancer Activity
Research has demonstrated that derivatives of indoloquinoxaline exhibit significant anticancer activity. A study evaluating various derivatives found that compounds similar to 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline displayed promising cytostatic effects against human tumor cell lines. For instance:
- Compound IC50 Values :
Comparative Analysis with Other Compounds
To understand the unique properties of this compound, a comparison with other similar indoloquinoxaline derivatives is beneficial:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| This compound | 2-chlorophenoxyethyl group | Anticancer, Antiviral |
| 6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | 4-chlorophenoxyethyl group | Anticancer |
| 6-[2-(4-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | 4-methoxyphenoxyethyl group | Varies |
Case Studies
Several case studies have highlighted the efficacy of indoloquinoxaline derivatives in clinical settings:
-
Case Study on Anticancer Efficacy :
- A clinical trial involving patients with advanced leukemia showed that treatment with an indoloquinoxaline derivative led to significant tumor reduction in a subset of patients. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells.
-
Antiviral Activity :
- In vitro studies indicated that certain derivatives exhibited antiviral properties against HIV by inhibiting viral replication through interference with reverse transcriptase activity.
Mechanism of Action
The mechanism of action of 6-[2-(2-chlorophenoxy)ethyl]-
Comparison with Similar Compounds
Substituent Variations at the 6-Position
Key analogs and their synthetic pathways include:
Key Observations :
- Synthesis: Most derivatives are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki, C–N coupling) or nucleophilic substitution (e.g., NaH-mediated alkylation) . The target compound’s 2-chlorophenoxyethyl group may require bromo- or chloro-phenoxy precursors for etherification.
- Substituent Effects : Bulky substituents (e.g., 3,5-dimethoxyphenyl) enhance steric hindrance, while electron-donating groups (e.g., methoxy) elevate HOMO energy levels .
Physicochemical Properties
Electronic and Optical Properties
Key Observations :
Anticancer and DNA Interaction
Key Observations :
- DNA intercalation is driven by the planar indoloquinoxaline core, with substituents modulating thermal stability (ΔTm) and cytotoxicity .
OLED Performance Metrics
Key Observations :
- Rigid polyaromatic segments enhance thermal stability and electron mobility . The target compound’s flexible ether chain may slightly reduce thermal stability compared to aryl-substituted derivatives.
Q & A
Q. What are the established synthetic routes for 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline?
The synthesis typically involves two key steps: (1) formation of the indolo[2,3-b]quinoxaline core via condensation of isatin with 1,2-phenylenediamine in glacial acetic acid, and (2) alkylation of the core with 2-(2-chlorophenoxy)ethyl groups. For alkylation, 1-chloro-2-dimethylaminoethane hydrochloride and K₂CO₃ in acetone under reflux (24 hours) are commonly used, followed by isolation via filtration . Alternative routes include refluxing with orthophenylene diamine in ethanol/acetic acid mixtures .
Q. Which spectroscopic methods are employed for structural characterization of indolo[2,3-b]quinoxaline derivatives?
Common techniques include:
- X-ray crystallography : Resolves bond angles (e.g., O2–N3–C5 = 117.62° in nitro derivatives) and molecular packing .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 9.78 ppm for NH protons in hydrochloride salts) and coupling constants confirm substituent positions .
- IR spectroscopy : Functional group analysis (e.g., NH stretches at 3371 cm⁻¹) .
Q. What biological activities have been reported for indolo[2,3-b]quinoxaline derivatives?
- Antiviral activity : Derivatives with aminoethyl side chains show inhibition of herpesvirus via interference with viral DNA polymerase .
- Anticancer potential : Fluorinated benzyl derivatives (e.g., 9-fluoro-6-(4-fluorobenzyl)) exhibit cytotoxicity in cell lines, likely through DNA intercalation .
Advanced Research Questions
Q. How can researchers optimize alkylation reactions for 6-substituted indoloquinoxalines?
- Base selection : K₂CO₃ in acetone is standard, but weaker bases (e.g., NaHCO₃) may reduce side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) could enhance reactivity compared to acetone .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux duration .
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Solvent inclusion analysis : Crystal solvents (e.g., acetone vs. ethanol) may alter bond angles; compare data from multiple solvents .
- DFT calculations : Validate experimental bond lengths (e.g., C9–C10 = 1.40 Å) against computational models .
- Temperature-dependent studies : Conduct measurements at 100–298 K to assess thermal motion artifacts .
Q. How should researchers design SAR studies for derivatives with modified side chains?
- Side-chain variation : Synthesize analogs with halogens (e.g., Cl, F), alkyl groups, or heterocycles (e.g., thiophene) .
- Bioactivity assays : Test cytotoxicity (MTT assay), antiviral activity (plaque reduction), and DNA-binding affinity (UV-Vis titration) .
- Computational modeling : Use docking simulations to predict interactions with biological targets (e.g., viral polymerases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
